molecular formula C8H10N2O B597910 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260666-47-4

4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No. B597910
CAS RN: 1260666-47-4
M. Wt: 150.181
InChI Key: HGVIJDJFCQAIOT-UHFFFAOYSA-N
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Description

“4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula of this compound is C8H8N2O and it has a molecular weight of 148.16 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various scientific literature . For instance, one study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo pyridine-1,3-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 252.6±40.0 °C and a predicted density of 1.139±0.06 g/cm3 .

Safety and Hazards

The safety information for “4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The precautionary statements include P280 - P301 + P312 - P330 - P305 + P351 + P338 + P310 .

Future Directions

The future directions for “4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” and its derivatives could involve further exploration of their potential applications in medical and pharmaceutical research. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3, suggesting potential applications in cancer therapy .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIJDJFCQAIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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